

Butamirate citrate method validation ICH guidelines

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Compound Focus: Butamirate Citrate

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Introduction to Butamirate Citrate Analysis

Butamirate citrate (BC) is a non-opioid, non-sedative central cough suppressant that acts on the cough center in the medulla oblongata without causing respiratory suppression [1] [2]. It is not officially described in any major pharmacopoeia, making the development and validation of reliable analytical methods crucial for the pharmaceutical industry to ensure product quality, stability, and efficacy [1]. This document outlines a validated **Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)** method for the determination of **Butamirate Citrate**, incorporating experimental data on validation parameters as per **ICH guidelines Q2(R1)** [3].

Method Validation Parameters & Results

The analytical method was validated to demonstrate it is suitable for its intended purpose. The following parameters were assessed.

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

- **Forced Degradation Studies:** The method successfully separated BC from its degradation products formed under various stress conditions (acidic, alkaline, oxidative, and thermal) [3] [2]. The peak purity of BC was confirmed, demonstrating the stability-indicating nature of the method.
- **Placebo Interference:** Chromatograms of the placebo syrup showed no interfering peaks at the retention times of BC or the internal standard, confirming the method's specificity [1].

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results directly proportional to the concentration of the analyte.

- **Butamirate Citrate:** A linear response was demonstrated over a wide concentration range. The correlation coefficient (R) was consistently ≥ 0.999 [3] [4].
- **Linearity Data Table:**

Analyte	Linear Range ($\mu\text{g/mL}$)	Correlation Coefficient (R)	Reference
Butamirate Citrate	1 - 150	> 0.999	[3]
Butamirate Citrate	28 - 2020	0.9999	[4]
Butamirate Citrate (with Benzoic Acid)	50 - 150% of target	Not Specified	[1]

Accuracy

Accuracy expresses the closeness of agreement between the value found and the value accepted as a true or reference value. It was assessed by recovery studies.

- **Recovery Results:** Accuracy was determined by spiking placebo formulations with known amounts of BC. The mean recovery was found to be between **98.0% and 102.0%**, which is within the acceptable limits [2].

Precision

Precision expresses the closeness of agreement between a series of measurements from multiple sampling of the same homogeneous sample.

- **Repeatability (Intra-day Precision):** The relative standard deviation (RSD) for six replicate injections of a standard solution was **less than 2.0%**, indicating excellent repeatability [4].
- **Intermediate Precision (Inter-day & Analyst-to-Analyst):** The RSD for the same standard solutions analyzed on different days or by different analysts was also below 2.0%, demonstrating the method's ruggedness [1] [2].

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ are critical for assessing the method's sensitivity.

- **Sensitivity Data Table:**

Analyte	LOD ($\mu\text{g/mL}$)	LOQ ($\mu\text{g/mL}$)	Reference
Butamirate Citrate	23.5	28.0	[4]

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

- **Experimental Design:** A fractional factorial design was employed to assess the impact of factors like mobile phase composition, pH, flow rate, and column temperature [1] [5].
- **Outcome:** The method was found to be robust for the determination of BC. A graphical and statistical approach identified that the **pH of the buffer and the percentage of organic solvent** in the mobile phase were the most critical factors to control strictly [1].

Detailed Experimental Protocol

I. Materials and Instrumentation

- **Analytical Standards:** **Butamirate Citrate** and Benzoic Acid (if applicable) working standards [1] [2].
- **Reagents:** HPLC-grade methanol, acetonitrile, water; analytical-grade sodium dihydrogen phosphate monohydrate (or ammonium dihydrogen phosphate), triethylamine, and ortho-phosphoric acid [1] [3].
- **Instrumentation:** HPLC system with a quaternary pump, autosampler, degasser, and UV or Diode Array Detector (DAD) [1] [2].
- **Chromatographic Column:** Cyanopropyl-silane column (e.g., Pinnacle II, 250 mm × 4.6 mm, 5 μm) or a C18 column (e.g., Promosil C18, 250 mm × 4.6 mm, 5 μm) [1] [3].

II. Chromatographic Conditions

- **Mobile Phase:**
 - **Option A (Cyanopropyl Column):** 50:50 (v/v) mixture of Methanol and 50 mM Sodium Dihydrogen Phosphate monohydrate aqueous solution. The buffer is modified with **1% triethylamine**, and the pH is adjusted to **3.0** with ortho-phosphoric acid [1] [5].
 - **Option B (C18 Column):** 50:50 (v/v) mixture of Acetonitrile and 0.05 M Ammonium Dihydrogen Phosphate buffer, pH adjusted to **5.4** [3].
- **Flow Rate:** 1.5 mL/min [1].
- **Column Temperature:** 36°C [1] or ambient [3].
- **Detection Wavelength:** 210 nm [1] or 222 nm [3].
- **Injection Volume:** 10 μL [1].
- **Run Time:** Approximately 6-8 minutes [1].

III. Standard Solution Preparation

- **Stock Standard Solution (BC, 500 μg/mL):** Accurately weigh about 50 mg of BC working standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Methanol and Water. Store refrigerated [1].
- **Working Standard Solution:** Dilute the stock standard solution quantitatively with the mobile phase to obtain concentrations within the linearity range (e.g., 50 μg/mL) [1].

IV. Sample Solution Preparation (Syrup)

- Accurately measure 1 mL of syrup (equivalent to 1 mg of BC) into a 20 mL volumetric flask.
- Dilute to volume with the mobile phase and mix well.

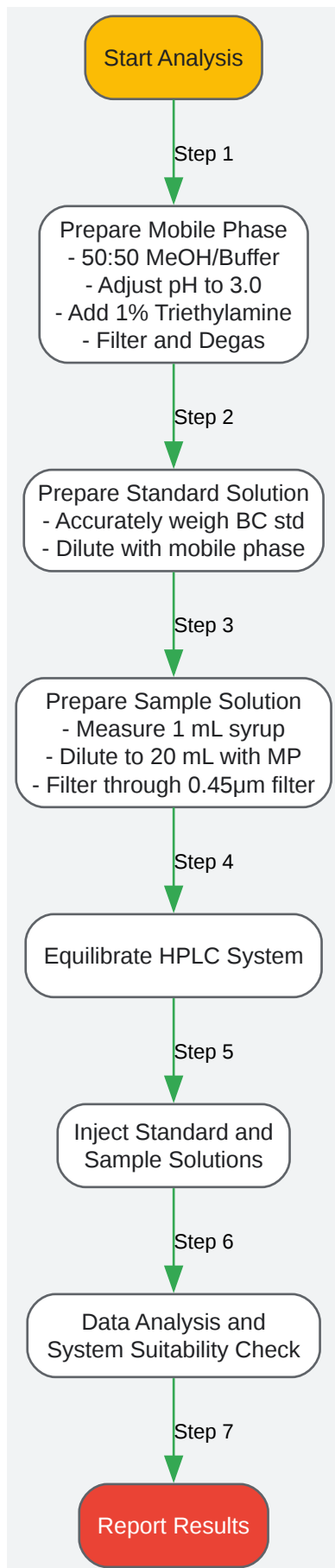
- Filter the solution through a **0.45 μm PVDF syringe filter** prior to injection into the HPLC system [1].

V. System Suitability Testing

Before sample analysis, ensure the system is suitable. Typical criteria include:

- **Relative Standard Deviation (RSD):** $\leq 2.0\%$ for replicate injections of the standard.
- **Theoretical Plates:** > 2000 for the BC peak.
- **Tailing Factor:** ≤ 2.0 for the BC peak [1].

The entire analytical workflow, from sample preparation to data analysis, is summarized in the following diagram:



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Discussion and Conclusion

The RP-HPLC method detailed herein has been comprehensively validated as per ICH guidelines. Key advantages of this method include its **speed (run time ~6 min)**, **specificity** in the presence of degradants and excipients, and excellent **linearity, accuracy, and precision** [1] [3]. The use of an experimental design for robustness testing provides a scientific basis for identifying and controlling critical method parameters, enhancing its reliability for routine use in quality control laboratories [1] [5].

This method is fit-for-purpose for the quantitative analysis of **Butamirate Citrate** in pharmaceutical syrup formulations and can be confidently adopted for routine analysis, stability studies, and quality assurance.

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